BPKDi BPKDi BPKDi is an inhibitor of protein kinase D (PKD; IC50s = 1, 9, and 1 nM for PKD1, PKD2, and PKD3, respectively). It is selective for PKD over PKCδ and PKCε, as well as over a panel of additional calcium/calmodulin-dependent protein kinase (CaMK) superfamily members, at 1 µM. It inhibits phenylephrine-induced phosphorylation and nuclear export of histone deacetylase 4 (HDAC4) and HDAC5 in, as well reduces phenylephrine-induced hypertrophy of, isolated neonatal rat ventricular myocytes when used at a concentration of 1 µM.
BPKDi is a potent and selective PKD (protein kinase D) inhibitor.
Brand Name: Vulcanchem
CAS No.: 1201673-28-0
VCID: VC0521912
InChI: InChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25)
SMILES: C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4
Molecular Formula: C21H28N6O
Molecular Weight: 380.49

BPKDi

CAS No.: 1201673-28-0

Cat. No.: VC0521912

Molecular Formula: C21H28N6O

Molecular Weight: 380.49

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BPKDi - 1201673-28-0

Specification

Description BPKDi is an inhibitor of protein kinase D (PKD; IC50s = 1, 9, and 1 nM for PKD1, PKD2, and PKD3, respectively). It is selective for PKD over PKCδ and PKCε, as well as over a panel of additional calcium/calmodulin-dependent protein kinase (CaMK) superfamily members, at 1 µM. It inhibits phenylephrine-induced phosphorylation and nuclear export of histone deacetylase 4 (HDAC4) and HDAC5 in, as well reduces phenylephrine-induced hypertrophy of, isolated neonatal rat ventricular myocytes when used at a concentration of 1 µM.
BPKDi is a potent and selective PKD (protein kinase D) inhibitor.
CAS No. 1201673-28-0
Molecular Formula C21H28N6O
Molecular Weight 380.49
IUPAC Name 2-[2-(cyclohexylamino)pyridin-4-yl]-6-piperazin-1-ylpyridine-4-carboxamide
Standard InChI InChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25)
Standard InChI Key XNWDRALEEPGBHB-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4
Appearance Solid powder

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